DAT/SERT Inhibition Ratio: 6-APDB vs. 5-APDB, MDA, and MDMA in Human Transporters
In HEK 293 cells expressing human transporters, 6-APDB exhibits a DAT/SERT inhibition ratio of 0.07 (1/DAT IC50 : 1/SERT IC50), which is 7-fold higher than 5-APDB (0.01) but 3.4-fold lower than MDA (0.24) and 2-fold lower than MDMA (0.14). This places 6-APDB in an intermediate position: it is more serotonergic than MDA and MDMA but less exclusively serotonergic than 5-APDB [1]. The absolute IC50 values for 6-APDB are DAT = 33 μM (95% CI 25–43), SERT = 2.3 μM (95% CI 1.4–3.9), NET = 0.56 μM (95% CI 0.4–0.8) [1].
| Evidence Dimension | DAT/SERT inhibition ratio (human HEK 293 transporters) |
|---|---|
| Target Compound Data | DAT/SERT ratio = 0.07 (DAT IC50 = 33 μM; SERT IC50 = 2.3 μM; NET IC50 = 0.56 μM) |
| Comparator Or Baseline | 5-APDB: ratio 0.01 (DAT 49 μM; SERT 0.58 μM; NET 0.29 μM); MDA: ratio 0.24 (DAT 20.5 μM; SERT 4.9 μM; NET 0.42 μM); MDMA: ratio 0.14 (DAT 16.7 μM; SERT 2.4 μM; NET 0.36 μM); 6-APB: ratio 0.29 (DAT 3.3 μM; SERT 0.93 μM; NET 0.19 μM) |
| Quantified Difference | 6-APDB is 7× more dopaminergic (by ratio) than 5-APDB; 3.4× more serotonergic than MDA; 2× more serotonergic than MDMA; 4.1× more serotonergic than 6-APB |
| Conditions | HEK 293 cells stably transfected with human NET, DAT, SERT; [3H]-monoamine uptake assay; n = 3–4 independent experiments |
Why This Matters
For researchers modeling MDMA-like entactogenic activity with reduced dopaminergic contribution (lower abuse potential), 6-APDB's intermediate ratio provides a distinct pharmacological window not achieved by either 5-APDB or the parent amphetamines.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015 Jul;172(13):3412-25. View Source
